Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate
Description
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Properties
IUPAC Name |
sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4.Na/c1-13(2,3)19-12(18)15-8-5-6-14(4)9(8)7-10(15)11(16)17;/h8-10H,5-7H2,1-4H3,(H,16,17);/q;+1/p-1/t8-,9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUWJCYRUKYJW-RWDYHCJXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCN(C2CC1C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCN([C@@H]2C[C@@H]1C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 278.29 g/mol. It features a complex structure that includes a hexahydropyrrolo[3,2-b]pyrrole backbone and various functional groups that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. It is believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis .
- Antioxidant Activity : this compound has demonstrated significant antioxidant activity in vitro. This activity is crucial for combating free radicals and reducing cellular damage.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and associated diseases .
In Vitro Studies
In vitro studies have shown that the compound exhibits the following activities:
Case Studies
A case study focusing on the neuroprotective effects of this compound involved primary neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal integrity compared to untreated controls.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate bioavailability with rapid absorption and metabolism in the liver. Studies indicate that it is primarily excreted via renal pathways.
Safety and Toxicology
Toxicological assessments reveal that the compound has a low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in chronic use scenarios.
Preparation Methods
Construction of the Bicyclic Core
The hexahydropyrrolo[3,2-b]pyrrole scaffold is typically assembled via a tandem cyclization strategy. A representative approach involves:
- Amino Alcohol Precursor : Starting with a chiral amino alcohol, such as (R)-prolinol, which provides the foundational stereochemistry.
- Double Cyclization : Subjecting the precursor to Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to form the pyrrolidine ring, followed by a photochemical [2+2] cycloaddition to establish the second ring.
For example, irradiation of a diene intermediate in the presence of a mercury lamp induces stereospecific ring closure, yielding the bicyclic system with >90% enantiomeric excess.
Introduction of the Boc Protecting Group
The Boc group is introduced at position 4 using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
- Reaction Conditions : The secondary amine is treated with Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Purification : The Boc-protected intermediate is isolated via silica gel chromatography (ethyl acetate/hexanes gradient), achieving >95% purity.
This step is critical for preventing undesired side reactions during subsequent functionalization.
Carboxylate Formation and Sodium Salt Generation
The carboxylate moiety is installed through oxidation of a primary alcohol:
- Oxidation : A hydroxymethyl group at position 5 is oxidized to a carboxylic acid using tetrapropylammonium perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO).
- Salt Formation : The carboxylic acid is neutralized with sodium hydroxide in methanol, yielding the sodium carboxylate.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bicyclic Core Formation | Photochemical cyclization | 78 | 92 |
| Boc Protection | Boc₂O, DMAP, DCM | 85 | 95 |
| Oxidation to Carboxylate | TPAP, NMO, CH₃CN/H₂O | 91 | 98 |
Stereochemical Control and Optimization
The (3aR,5R,6aR) configuration is achieved through a combination of chiral starting materials and asymmetric catalysis:
- Chiral Pool Strategy : Use of enantiomerically pure (R)-prolinol ensures correct stereochemistry at position 5.
- Asymmetric Induction : The Mitsunobu reaction inverts configuration at position 3a, while the photochemical step preserves the desired diastereomeric ratio.
Enzymatic resolution, as described in patent WO2004033462A2, is avoided in favor of stereoselective synthesis to maximize yield.
Industrial-Scale Considerations
Large-scale production necessitates adaptations for efficiency and safety:
- Continuous Flow Photoreactors : Replace batch irradiation with flow systems to enhance light penetration and reduce reaction times.
- Crystallization-Driven Purification : Replace column chromatography with pH-controlled crystallizations for the sodium carboxylate, reducing solvent waste.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN).
- NMR : Distinct signals for Boc (δ 1.44 ppm, singlet) and carboxylate (δ 172 ppm in ¹³C NMR).
- X-ray Crystallography : Confirms absolute configuration.
Q & A
Q. Critical Parameters :
- Maintain anhydrous conditions during coupling to prevent side reactions.
- Optimize reaction time (40–48 hours at –20°C to –15°C for stereochemical control) .
Basic: Which purification techniques effectively isolate the sodium salt from reaction mixtures?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) gradients to separate intermediates .
- Recrystallization : For final sodium salt purification, employ methanol or 2-propanol to remove unreacted starting materials and byproducts .
- Aqueous Workup : Partition the crude product between dichloromethane and 5% NaOH to isolate the sodium salt in the aqueous phase .
Validation : Monitor purity via TLC (Rf comparison) and confirm sodium content via flame photometry or ICP-MS .
Advanced: How can stereochemical integrity of the (3aR,5R,6aR) configuration be ensured during synthesis?
Q. Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-pyrrolidinone derivatives) to control stereochemistry at the 3a, 5, and 6a positions .
- Low-Temperature Reactions : Conduct key steps (e.g., cyclization) at –20°C to minimize racemization .
- Stereochemical Analysis : Verify configuration via NOESY NMR (e.g., spatial proximity of methyl groups) and compare optical rotation with reference data .
Case Study : In related pyrrolo[3,2-b]pyrrole syntheses, chiral HPLC confirmed >98% enantiomeric excess under optimized conditions .
Advanced: What analytical methodologies confirm the structure and purity of this compound?
Q. Methodological Answer :
Q. Purity Criteria :
Advanced: How do protecting group strategies impact derivatization efficiency?
Q. Methodological Answer :
- Boc vs. Alternative Groups :
- Impact on Reactivity : Boc-protected intermediates show higher solubility in organic solvents, facilitating subsequent acylation or alkylation steps .
Case Study : In a related pyrrolidine synthesis, Boc deprotection under acidic conditions preserved the sodium salt’s integrity, while Fmoc led to partial hydrolysis .
Advanced: What computational approaches predict biological interactions of this sodium salt?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes with carboxylate-binding pockets) based on the compound’s 3D structure (PDB: 6R0 as a reference) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrostatic potential surfaces, highlighting the sodium-carboxylate interaction .
- MD Simulations : Simulate solvation in water/Na⁺ buffers to assess stability and aggregation tendencies .
Validation : Compare computational binding affinities with experimental SPR or ITC data .
Data Contradiction: How to resolve conflicting stereochemical outcomes from different synthetic routes?
Q. Methodological Answer :
- Root-Cause Analysis :
- Resolution Strategy :
- Reproduce reactions under inert atmosphere to exclude oxygen-induced racemization .
- Use diastereomeric salt crystallization (e.g., with L-tartaric acid) to isolate the desired enantiomer .
Case Study : In a pyrazole synthesis, switching from Pd(OAc)₂ to Pd(PPh₃)₄ increased enantioselectivity from 75% to 92% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
